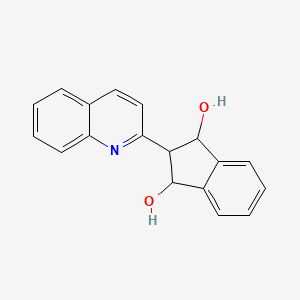
2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol is a complex organic compound that features a quinoline moiety fused with an indene structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol typically involves multi-step organic reactions. One common method includes the cyclization of quinoline derivatives with indene precursors under specific conditions. For instance, the reaction of quinoline-2-carbaldehyde with indene-1,3-diol in the presence of a strong acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline or indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include quinoline-2,3-dione, dihydroquinoline derivatives, and various substituted quinoline and indene compounds .
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Wirkmechanismus
The mechanism of action of 2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular functions and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Indene: Shares the indene moiety but lacks the quinoline structure.
2-Hydroxyquinoline: Similar in structure but with different functional groups and reactivity.
Uniqueness
2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol is unique due to its fused ring system, which combines the properties of both quinoline and indene. This fusion enhances its stability and reactivity, making it a versatile compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
138215-10-8 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
2-quinolin-2-yl-2,3-dihydro-1H-indene-1,3-diol |
InChI |
InChI=1S/C18H15NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,16-18,20-21H |
InChI-Schlüssel |
MAYXRPLJHUHYNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(C4=CC=CC=C4C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















